molecular formula C24H39NO2S B14374199 N-(Hexadecanoyloxy)-N-methylbenzenecarbothioamide CAS No. 89861-46-1

N-(Hexadecanoyloxy)-N-methylbenzenecarbothioamide

Cat. No.: B14374199
CAS No.: 89861-46-1
M. Wt: 405.6 g/mol
InChI Key: HIYKLFCBJPTABD-UHFFFAOYSA-N
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Description

N-(Hexadecanoyloxy)-N-methylbenzenecarbothioamide is a complex organic compound characterized by its unique structure, which includes a hexadecanoyloxy group, a methyl group, and a benzenecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hexadecanoyloxy)-N-methylbenzenecarbothioamide typically involves the esterification of hexadecanoic acid with N-methylbenzenecarbothioamide. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification methods to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Hexadecanoyloxy)-N-methylbenzenecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hexadecanoyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Hexadecanoyloxy)-N-methylbenzenecarbothioamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, including its interactions with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(Hexadecanoyloxy)-N-methylbenzenecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Hexadecanoyloxy)-N-methylbenzenecarbothioamide is unique due to its combination of a hexadecanoyloxy group and a benzenecarbothioamide moiety. This structure imparts specific chemical and biological properties that are not found in simpler compounds like hexadecane or other similar molecules.

Properties

CAS No.

89861-46-1

Molecular Formula

C24H39NO2S

Molecular Weight

405.6 g/mol

IUPAC Name

[benzenecarbonothioyl(methyl)amino] hexadecanoate

InChI

InChI=1S/C24H39NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-23(26)27-25(2)24(28)22-19-16-15-17-20-22/h15-17,19-20H,3-14,18,21H2,1-2H3

InChI Key

HIYKLFCBJPTABD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)ON(C)C(=S)C1=CC=CC=C1

Origin of Product

United States

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